molecular formula C8H13NO3 B1369249 2-Acetamidohex-5-enoic acid

2-Acetamidohex-5-enoic acid

Cat. No.: B1369249
M. Wt: 171.19 g/mol
InChI Key: FYWHOYJRXYDLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamidohex-5-enoic acid (IUPAC name: 2-acetamidocaprolactamic acid) is a non-proteinogenic α-amino acid derivative featuring a six-carbon backbone with an acetamido group at position 2 and a terminal alkene at position 4. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of cyclic hydroxamic acids and peptidomimetics . Its tert-butyl ester derivative, tert-butyl-2-acetamidohex-5-enoate, has been synthesized via reaction with N,N-dimethylformamide di-tert-butyl acetal, achieving a 73% yield .

Key spectroscopic data for this compound include:

  • ¹H-NMR (CDCl₃): δ 6.02 (d, J = 7.42 Hz, 1H, NH), 5.86–5.73 (m, 1H, CH₂=CH), 2.15–1.87 (m, 5H, CH₂ and CH₃CO) .
  • ¹³C-NMR: δ 170.75 (C=O, acetamido), 168.64 (C=O, carboxylic acid), 115.10 (CH₂=CH₂) .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-acetamidohex-5-enoic acid

InChI

InChI=1S/C8H13NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)

InChI Key

FYWHOYJRXYDLDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC=C)C(=O)O

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • Contains a benzoic acid core with an ethoxy-oxoacetamido substituent.
  • Exhibits planar geometry due to conjugation between the aromatic ring and carbonyl groups .

Physical Properties :

  • Crystallizes in the monoclinic space group P2₁/c with strong O–H⋯O and C–H⋯O hydrogen bonds, forming chains parallel to the [111] direction .
  • Higher thermal stability compared to 2-acetamidohex-5-enoic acid due to aromatic stacking interactions .

2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide

Structural Features :

  • Combines a thiadiazole heterocycle with a nitro-phenylacetamide group.
  • Sulfur atoms enhance π-acceptor properties, unlike the aliphatic backbone of this compound .

Reactivity :

  • The nitro group facilitates electrophilic substitution reactions, whereas this compound undergoes nucleophilic additions (e.g., esterification) .

2-Amino-2-(trifluoromethyl)hex-5-enoic Acid

Structural Features :

  • Contains a trifluoromethyl (CF₃) group at position 2 instead of acetamido.
  • The CF₃ group imparts strong electron-withdrawing effects, increasing acidity (pKa ~2.5) compared to this compound (pKa ~4.2) .

Comparative Data Table

Property This compound 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide 2-Amino-2-(trifluoromethyl)hex-5-enoic Acid
Molecular Formula C₈H₁₃NO₃ C₁₁H₁₁NO₅ C₁₀H₁₀N₄O₃S₂ C₇H₁₀F₃NO₂
Functional Groups Acetamido, alkene, carboxylic acid Ethoxy-oxoacetamido, benzoic acid Thiadiazole, nitro, thioether Trifluoromethyl, amino, alkene, carboxylic acid
Key Applications Cyclic hydroxamic acid synthesis Crystal engineering Antimicrobial agents Fluorinated drug intermediates
Hydrogen Bonding Moderate (intramolecular) Extensive (intermolecular chains) Limited (thioether disrupts H-bonding) Moderate (zwitterionic form)
Thermal Stability ~150°C (decomposition) ~220°C (melting point) ~180°C (decomposition) ~170°C (decomposition)

Research Findings and Limitations

  • Synthetic Challenges: this compound’s terminal alkene makes it prone to oxidation, necessitating inert conditions during esterification .
  • Discontinuation Note: Commercial availability of this compound has been discontinued, likely due to niche demand and synthesis complexity .
  • Biological Relevance: Unlike thiadiazole derivatives or trifluoromethyl analogs , this compound lacks direct bioactivity reports, highlighting its role as a synthetic intermediate.

Q & A

What are the established synthetic routes for 2-Acetamidohex-5-enoic acid, and how can reaction conditions be optimized for yield?

A common method involves converting this compound to its tert-butyl ester derivative using N,N-dimethylformamide di-tert-butyl acetal in dry toluene at 80°C. Reaction optimization includes monitoring temperature (e.g., maintaining 80°C for 20 minutes), solvent choice (anhydrous toluene to prevent side reactions), and stoichiometric ratios (e.g., 4:1 molar excess of acetal reagent). Post-reaction purification via flash chromatography (1:1 EtOAc:petroleum ether) yields 73% pure product . Advanced optimization may involve kinetic studies of esterification under varying catalysts or microwave-assisted synthesis to reduce reaction time.

What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be structured?

Key techniques include ¹H-NMR (e.g., δ 6.02 ppm for amide protons, δ 5.86–5.73 ppm for alkene protons) and ¹³C-NMR (e.g., δ 170.75 ppm for carbonyl groups) to confirm backbone structure and stereochemistry . Mass spectrometry (ESI, m/z 227 [M]⁺) validates molecular weight. For comprehensive analysis, pair with IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Data interpretation should cross-reference peaks with predicted splitting patterns and coupling constants, ensuring alignment with computational simulations (e.g., DFT for electronic environments).

How can computational methods predict the reactivity of this compound in peptide coupling reactions?

Density Functional Theory (DFT) calculations can model transition states and electron density distributions to predict regioselectivity during amide bond formation. Parameters include optimizing geometry (planar vs. non-planar amide groups) and evaluating nucleophilic attack barriers at the α-carbon. Molecular dynamics simulations further assess solvent effects (e.g., DMF vs. THF) on reaction kinetics. Validation requires comparing computational results with experimental yields and side-product profiles .

What strategies resolve contradictions in reported biological activity data for this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or cell-line specificity. To address this:

  • Replicate studies using standardized protocols (e.g., fixed IC₅₀ measurement methods).
  • Perform meta-analyses of existing literature to identify confounding variables (e.g., impurity levels in samples).
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm bioactivity mechanisms .

What are the best practices for analyzing the purity of this compound using HPLC?

Method development should include:

  • Column selection : C18 reverse-phase columns for polar analytes.
  • Mobile phase : Acetonitrile/water gradients with 0.1% trifluoroacetic acid to improve peak resolution.
  • Detection : UV at 210–220 nm for amide/alkene chromophores.
    Validate purity by comparing retention times with standards and integrating peak areas (>95% purity threshold). Include spike-in experiments with known impurities to confirm method specificity .

How do solvent polarity and pH influence the stability of this compound during long-term storage?

Design accelerated stability studies by storing the compound in solvents of varying polarity (e.g., DMSO vs. water) at pH 2–9. Monitor degradation via LC-MS every 24–72 hours. Acidic conditions may hydrolyze the acetamido group, while alkaline environments could promote decarboxylation. Stability is optimal in anhydrous, non-polar solvents (e.g., toluene) at neutral pH and 4°C .

How should kinetic studies be designed to evaluate enzymatic interactions with this compound?

Use stopped-flow spectrophotometry to measure initial reaction rates under varying substrate concentrations (0.1–10 mM). Control temperature (25–37°C) and pH (physiological range). Calculate kinetic parameters (Km, Vmax) via Michaelis-Menten nonlinear regression. Include negative controls (e.g., heat-denatured enzymes) to confirm activity specificity. Data interpretation should address potential allosteric effects or competitive inhibition .

What statistical methods are appropriate for comparing bioactivity data across multiple assays?

Apply ANOVA for multi-group comparisons (e.g., IC₅₀ values across cell lines) and Tukey’s post-hoc test to identify significant differences. For dose-response curves, use nonlinear regression to calculate EC₅₀ with 95% confidence intervals. Address variability by reporting standard deviations across triplicate experiments and applying Grubbs’ test to exclude outliers. Meta-analytic tools (e.g., RevMan) can pool data from disparate studies to assess overall effect sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.